1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol is an organic compound with the molecular formula C14H24O. It is characterized by a cyclopentane ring substituted with a tert-butyl group and a cyclopentylidene moiety.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Substitution with tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride and a suitable base.
Formation of Cyclopentylidene Moiety: The cyclopentylidene group is then introduced through a series of reactions, including dehydrogenation and cyclization
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, use of catalysts, and purification techniques like distillation and recrystallization .
Analyse Chemischer Reaktionen
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Wirkmechanismus
The mechanism by which 1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-2-(cyclopentylidene)cyclopentan-1-ol can be compared with similar compounds such as:
1-tert-Butylcyclopentan-1-ol: Lacks the cyclopentylidene moiety, resulting in different reactivity and applications.
2-Cyclopentylidene-1-(1,1-dimethylethyl)cyclopentanol: Similar structure but with variations in the positioning of functional groups.
Cyclopentanol, 2-cyclopentylidene-1-(1,1-dimethylethyl): Another closely related compound with slight structural differences
Eigenschaften
CAS-Nummer |
94070-97-0 |
---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-tert-butyl-2-cyclopentylidenecyclopentan-1-ol |
InChI |
InChI=1S/C14H24O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h15H,4-10H2,1-3H3 |
InChI-Schlüssel |
HFZUWSVKMKZOCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CCCC1=C2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.